

# An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

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## Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethoxy)pyridine
Cat. No.:	B566986

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## Introduction

**2-Chloro-3-(trifluoromethoxy)pyridine** is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the presence of a chlorine atom and a trifluoromethoxy group on the pyridine ring, make it a valuable intermediate in the development of new chemical entities, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its notable application in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in cardiovascular drug discovery.

It is important to distinguish **2-Chloro-3-(trifluoromethoxy)pyridine** from its structural analog, 2-Chloro-3-(trifluoromethyl)pyridine. The former contains a  $-OCF_3$  group, while the latter has a  $-CF_3$  group. Much of the readily available literature on biological activity, such as the antagonism of the TRPV1 receptor, pertains to the trifluoromethyl analog. This guide will focus exclusively on the trifluoromethoxy compound.

## Chemical Structure and Identifiers

The chemical structure of **2-Chloro-3-(trifluoromethoxy)pyridine** is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a

trifluoromethoxy group.

**Figure 1:** Chemical Structure of **2-Chloro-3-(trifluoromethoxy)pyridine**

Identifier	Value
CAS Number	1206980-39-3 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>3</sub> NO <a href="#">[2]</a>
Molecular Weight	197.54 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	FC(F)(F)Oc1c(Cl)nccc1
InChI Key	VJUMNUANNCTDHC-UHFFFAOYSA-N <a href="#">[3]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-3-(trifluoromethoxy)pyridine** is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Reference
Physical Form	Solid or liquid	<a href="#">[3]</a>
Boiling Point	57-59 °C at 14 Torr	<a href="#">[4]</a>
Density	1.463 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	-1.84 ± 0.10 (Predicted)	<a href="#">[4]</a>
Storage Temperature	2-8°C under inert gas	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

### Synthesis of **2-Chloro-3-(trifluoromethoxy)pyridine**

The synthesis of **2-Chloro-3-(trifluoromethoxy)pyridine** can be achieved via the fluorination of 2-chloro-3-(trichloromethoxy)pyridine. The following protocol is based on established procedures.[\[2\]](#)

**Materials:**

- 2-chloro-3-(trichloromethoxy)pyridine
- Antimony(III) fluoride (SbF<sub>3</sub>)
- Antimony(V) chloride (SbCl<sub>5</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- 20% aqueous potassium fluoride (KF) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Equipment:**

- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- In a round-bottom flask, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.
- 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten catalyst mixture.
- The reaction mixture is heated to 120-150°C and stirred for approximately 7 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

- After the reaction is complete, the mixture is cooled to 0°C and dissolved in dichloromethane.
- The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.
- The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield pure **2-chloro-3-(trifluoromethoxy)pyridine** as a colorless oil.[\[2\]](#)

## Spectroscopic Characterization

The synthesized **2-Chloro-3-(trifluoromethoxy)pyridine** can be characterized using various spectroscopic techniques.

Technique	Observed Data
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H)
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz)
Mass Spectrometry (EI)	m/z = 197 [M <sup>+</sup> ], 162 [M <sup>+</sup> -Cl]

(Data sourced from ChemicalBook)[\[2\]](#)

## Applications in Drug Development: A Key Intermediate for PCSK9 Inhibitors

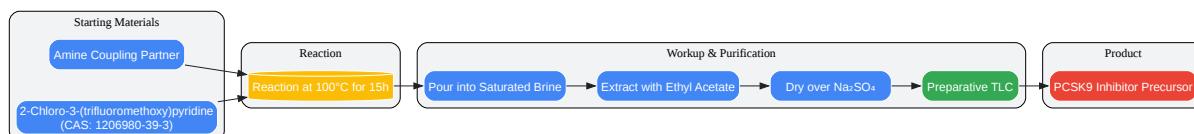
While there is limited publicly available information on the direct biological activity of **2-Chloro-3-(trifluoromethoxy)pyridine**, it has been identified as a crucial intermediate in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9

is a protein that plays a critical role in regulating cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDLR).<sup>[5]</sup> By inhibiting PCSK9, the number of LDLRs on the surface of liver cells is increased, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes PCSK9 an attractive therapeutic target for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.

Recent patent literature discloses the use of **2-Chloro-3-(trifluoromethoxy)pyridine** as a reactant in the synthesis of novel PCSK9 inhibitors.

## Synthetic Workflow in PCSK9 Inhibitor Development

The general workflow for the utilization of **2-Chloro-3-(trifluoromethoxy)pyridine** in the synthesis of a PCSK9 inhibitor precursor involves its reaction with a suitable coupling partner. An example of such a reaction is outlined in recent patent applications.



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**Figure 2:** Synthetic Workflow for a PCSK9 Inhibitor Precursor

In a typical procedure described in patent literature, **2-Chloro-3-(trifluoromethoxy)pyridine** is reacted with an amine-containing compound in a suitable solvent at elevated temperatures. The resulting product, a substituted aminopyridine, serves as a core scaffold for further chemical modifications to yield the final potent PCSK9 inhibitor.

## Conclusion

**2-Chloro-3-(trifluoromethoxy)pyridine** is a valuable and versatile chemical intermediate with a defined synthetic route and clear spectroscopic characteristics. While its direct biological activity is not extensively documented, its role as a key building block in the synthesis of novel small molecule PCSK9 inhibitors highlights its importance for the drug development community. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and pharmaceutical development, particularly those focused on cardiovascular disease. The continued exploration of this and similar fluorinated pyridines is likely to yield further innovations in drug discovery.

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